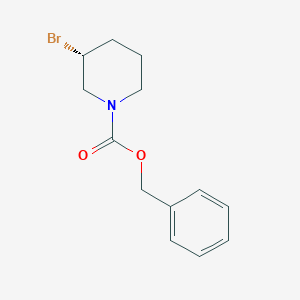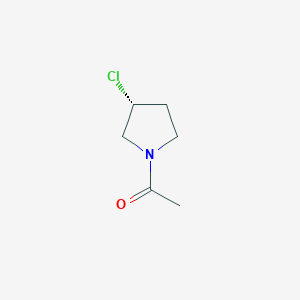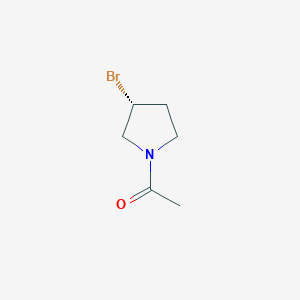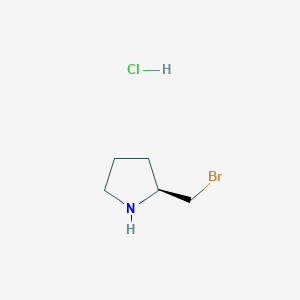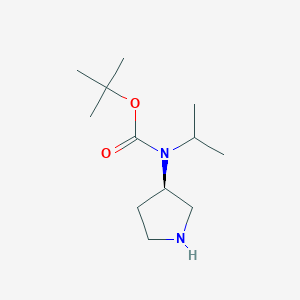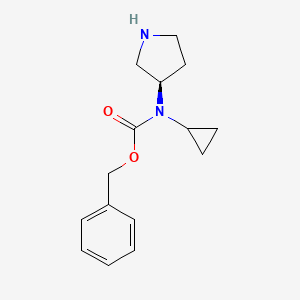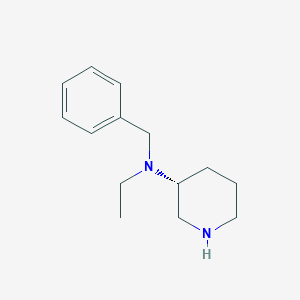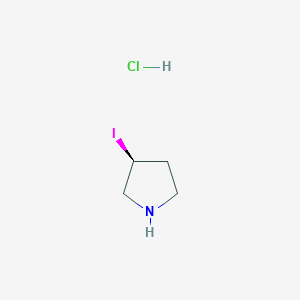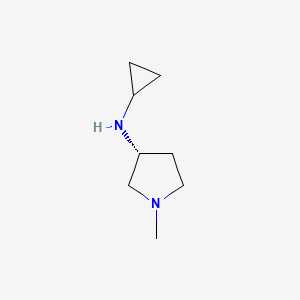
Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl-(®-1-methyl-pyrrolidin-3-yl)-amine is a compound that features a cyclopropane ring attached to a pyrrolidine ring with a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl-(®-1-methyl-pyrrolidin-3-yl)-amine typically involves the formation of the cyclopropane ring followed by the attachment of the pyrrolidine moiety. One common method involves the use of cyclopropanation reactions, such as the Simmons-Smith reaction, where a zinc-copper couple is used to react with diiodomethane and an alkene to form the cyclopropane ring . The pyrrolidine ring can be introduced through nucleophilic substitution reactions using appropriate amine precursors .
Industrial Production Methods
Industrial production of cyclopropyl-(®-1-methyl-pyrrolidin-3-yl)-amine may involve large-scale cyclopropanation reactions using optimized catalytic systems to ensure high yield and enantioselectivity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-(®-1-methyl-pyrrolidin-3-yl)-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with different functional groups .
Scientific Research Applications
Cyclopropyl-(®-1-methyl-pyrrolidin-3-yl)-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of cyclopropyl-(®-1-methyl-pyrrolidin-3-yl)-amine involves its interaction with specific molecular targets and pathways. The cyclopropane ring imposes conformational rigidity, which can enhance the compound’s binding affinity to its targets. The pyrrolidine ring may interact with various receptors or enzymes, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
Cyclopropyl-(®-1-methyl-pyrrolidin-3-yl)-amine can be compared with other cyclopropane-containing compounds such as:
Cyclopropylamine: Similar in structure but lacks the pyrrolidine ring, making it less complex and potentially less selective in its interactions.
Cyclopropylmethylamine: Contains a cyclopropane ring and a methylamine group, but lacks the additional pyrrolidine ring, which may affect its biological activity.
The uniqueness of cyclopropyl-(®-1-methyl-pyrrolidin-3-yl)-amine lies in its combination of the cyclopropane and pyrrolidine rings, which can confer distinct chemical and biological properties .
Properties
IUPAC Name |
(3R)-N-cyclopropyl-1-methylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-5-4-8(6-10)9-7-2-3-7/h7-9H,2-6H2,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPQXJJWUZUXAX-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C1)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
